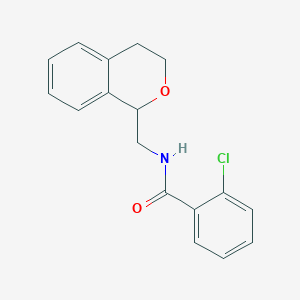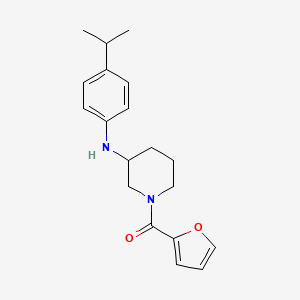![molecular formula C15H14BrNO4S B4966821 2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate](/img/structure/B4966821.png)
2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. This molecule has gained significant attention in recent years due to its potential as a therapeutic target for cancer treatment.
Mécanisme D'action
2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate binds to the active site of glutaminase, preventing the enzyme from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in intracellular glutamate levels and an increase in intracellular glutamine levels, which ultimately results in cancer cell death.
Biochemical and Physiological Effects:
2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and enhance the efficacy of chemotherapy and radiation therapy. However, it has also been shown to have off-target effects on other enzymes and transporters, which may limit its efficacy as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate is a potent and selective inhibitor of glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, its off-target effects on other enzymes and transporters may complicate interpretation of experimental results.
Orientations Futures
1. Development of more potent and selective glutaminase inhibitors
2. Combination therapy with 2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate and other targeted therapies
3. Investigation of the role of glutamine metabolism in other diseases, such as neurodegenerative disorders
4. Development of imaging agents to monitor glutamine metabolism in vivo
5. Investigation of the role of glutamine metabolism in tumor microenvironment and immune response.
Méthodes De Synthèse
2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate can be synthesized through a multistep process involving the reaction of 4-bromobenzylamine with 2-bromoethylthiol, followed by the reaction of the resulting intermediate with 2-bromopyridine and oxalic acid.
Applications De Recherche Scientifique
2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate has been extensively studied in the context of cancer research. Glutamine is an essential nutrient for cancer cells, and inhibition of glutaminase by 2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate has been shown to selectively induce apoptosis in cancer cells while sparing normal cells. 2-{2-[(4-bromophenyl)thio]ethyl}pyridine oxalate has also been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer models.
Propriétés
IUPAC Name |
2-[2-(4-bromophenyl)sulfanylethyl]pyridine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNS.C2H2O4/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;3-1(4)2(5)6/h1-7,9H,8,10H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTQZSDZUWUGRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSC2=CC=C(C=C2)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5600705 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-[(2,3,5,6-tetramethylphenyl)diazenyl]-1H-benzimidazole](/img/structure/B4966740.png)

![N-{1-[4,5-bis(dimethylamino)-1-naphthyl]-2,2,2-trichloroethyl}-4-chlorobenzenesulfonamide](/img/structure/B4966756.png)
![ethyl N-{[(4-chlorophenyl)amino]carbonothioyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-beta-alaninate](/img/structure/B4966759.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(4-nitrophenyl)ethanediamide](/img/structure/B4966767.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4966769.png)
![[(4,6,8-trimethyl-2-quinolinyl)thio]acetonitrile](/img/structure/B4966774.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(4-methyl-1-piperazinyl)nicotinamide](/img/structure/B4966787.png)

![7-[(2-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B4966798.png)

![3,4-dimethyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B4966809.png)
![4-[(4-acetyl-1-piperazinyl)sulfonyl]morpholine](/img/structure/B4966812.png)
